molecular formula C9H10O3S B6202311 methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate CAS No. 2092129-64-9

methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No. B6202311
CAS RN: 2092129-64-9
M. Wt: 198.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate” is 1S/C9H10O3S/c1-12-9(11)8-7(10)5-3-2-4-6(5)13-8/h10H,2-4H2,1H3 . This can provide a basis for understanding the molecular structure of the compound.

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate” could involve further exploration of its potential biological activities and applications in medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate involves the reaction of 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold methanol", "Dry the product under vacuum to obtain methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate" ] }

CAS RN

2092129-64-9

Molecular Formula

C9H10O3S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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